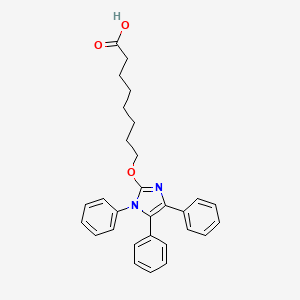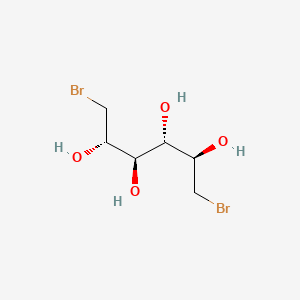
ミトラクトール
概要
説明
科学的研究の応用
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.
Industry: Mitolactol is used in the production of pharmaceuticals and other chemical products.
作用機序
ミトラルクトールは、癌細胞のDNA複製プロセスを阻害することによってその効果を発揮します。 アルキル化剤として、DNA構造にアルキル基を導入し、DNA鎖の架橋につながります . この架橋はDNA複製と転写を妨げ、最終的には癌細胞のアポトーシス(プログラムされた細胞死)を引き起こします . ミトラルクトールは、急速に分裂する細胞を標的にするため、悪性腫瘍に効果的です .
将来の方向性
生化学分析
Biochemical Properties
Mitolactol plays a crucial role in biochemical reactions, primarily through its interaction with DNA. As a DNA alkylating agent, mitolactol forms covalent bonds with DNA molecules, leading to the formation of cross-links and subsequent inhibition of DNA replication and transcription . This interaction disrupts the normal function of DNA, ultimately leading to cell death. Mitolactol also interacts with various enzymes and proteins involved in DNA repair mechanisms, further enhancing its cytotoxic effects .
Cellular Effects
Mitolactol exerts significant effects on various types of cells and cellular processes. In cancer cells, mitolactol induces cytotoxicity by causing DNA damage and inhibiting cell division . This compound has been shown to affect cell signaling pathways, including the Notch signaling pathway, which plays a role in cell differentiation and proliferation . Additionally, mitolactol influences gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis . These effects collectively contribute to the compound’s ability to inhibit tumor growth and promote cell death.
Molecular Mechanism
The molecular mechanism of mitolactol involves its ability to alkylate DNA, leading to the formation of DNA adducts and cross-links . These modifications interfere with DNA replication and transcription, ultimately resulting in cell death. Mitolactol also inhibits DNA repair enzymes, preventing the repair of damaged DNA and enhancing its cytotoxic effects . Additionally, mitolactol has been shown to activate the Notch signaling pathway, which further contributes to its antineoplastic properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of mitolactol have been observed to change over time. The stability and degradation of mitolactol are critical factors that influence its long-term effects on cellular function . Studies have shown that mitolactol can undergo transformation into more cytotoxic products in aqueous solutions, which can enhance its effectiveness over time .
Dosage Effects in Animal Models
The effects of mitolactol vary with different dosages in animal models. At lower doses, mitolactol has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, mitolactol can induce toxic effects, including myelosuppression and immunosuppression . These adverse effects highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing toxicity.
Metabolic Pathways
Mitolactol is involved in several metabolic pathways, including its conversion into epoxides at slightly alkaline pH . These epoxides are more reactive and contribute to the compound’s cytotoxic effects by forming additional DNA adducts and cross-links . Mitolactol also interacts with various enzymes and cofactors involved in its metabolism, further influencing its activity and effectiveness .
Transport and Distribution
Mitolactol is transported and distributed within cells and tissues through various mechanisms. It has been shown to accumulate in brain tissue shortly after administration, indicating its ability to cross the blood-brain barrier . Mitolactol also interacts with transporters and binding proteins that facilitate its uptake and distribution within cells . These interactions influence the localization and accumulation of mitolactol, ultimately affecting its activity and therapeutic potential.
Subcellular Localization
The subcellular localization of mitolactol plays a crucial role in its activity and function. Mitolactol has been shown to localize to the nucleus, where it interacts with DNA and exerts its cytotoxic effects . Additionally, mitolactol can undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity and effectiveness . Understanding the subcellular localization of mitolactol is essential for optimizing its use in cancer therapy.
準備方法
合成経路と反応条件
ミトラルクトールは、ガラクトールの臭素化によって合成できます。 一般的な方法の1つは、ガラクトールを濃縮臭化水素酸に溶解し、混合物を70℃で12時間加熱することです . そして反応混合物を氷に注ぎ、ミトラルクトールを結晶化させます。 結晶をろ過し、熱メタノールから再結晶化して純粋なミトラルクトールを得ます .
工業生産方法
ミトラルクトールの工業生産は、同様の合成経路に従いますが、より大規模で行われます。 反応条件は、収率と純度を向上させるように最適化されています。 例えば、臭化水素酸濃度を69〜70%に維持し、加熱時間と温度を制御することが、高収率を得るために不可欠です . 工業的方法は、平均収率が50%以上、純度が80%以上になるように目指しています .
化学反応の分析
反応の種類
ミトラルクトールは、以下のものを含むいくつかの種類の化学反応を起こします。
酸化: ミトラルクトールは、酸化されてさまざまな酸化生成物を生成することができます。
還元: 特定の条件下で還元されて、さまざまな還元形を生成することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムなどの還元剤を使用することができます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化はジブロモヘキサン誘導体の形成につながる可能性があり、置換反応はさまざまな置換されたガラクトール誘導体を生成する可能性があります .
科学研究の用途
化学: 有機合成における試薬として、および他の化合物を合成するための出発物質として使用されます。
生物学: ミトラルクトールは血液脳関門を通過する能力があるため、脳腫瘍やその他の中枢神経系の疾患を研究するための貴重なツールとなります.
医学: ミトラルクトールは抗悪性腫瘍剤として、脳腫瘍、リンパ腫、および白血病のいくつかの形態を含むさまざまな癌の治療に使用されます.
類似化合物との比較
ミトラルクトールは、ミトブロニトールやジブロモズルシトールなどの他のアルキル化剤と似ています . ミトラルクトールは、これらの化合物とは異なる独自の特性を持っています。
ミトブロニトール: ミトラルクトールとミトブロニトールはどちらもアルキル化剤ですが、ミトラルクトールは異なる化学構造を持っており、異なる薬物動態特性を示す可能性があります.
ジブロモズルシトール: ミトラルクトールはジブロモズルシトールの異性体であり、つまりそれらは同じ分子式を持ちますが、異なる構造配置を持っています.
類似化合物
- ミトブロニトール
- ジブロモズルシトール
- 癌治療に使用される他のアルキル化剤
特性
IUPAC Name |
1,6-dibromohexane-2,3,4,5-tetrol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Br2O4/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,9-12H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKZTMPDYBFSTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CBr)O)O)O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Br2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | DIBROMOMANNITOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20124 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048158 | |
| Record name | 1,6-Dibromo-1,6-dideoxyhexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dibromomannitol is a white powder. (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | DIBROMOMANNITOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20124 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | DIBROMOMANNITOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20124 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
488-41-5, 35827-62-4, 10318-26-0, 688007-15-0 | |
| Record name | DIBROMOMANNITOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20124 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NSC140389 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140389 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Mitolactol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104800 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | mitobronitol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94100 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,6-Dibromo-1,6-dideoxyhexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mitobronitol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.979 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Melting Point |
349 to 352 °F (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | DIBROMOMANNITOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20124 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Dibromodulcitol exert its antitumor effect?
A1: Dibromodulcitol is a bifunctional alkylating agent, meaning it can form crosslinks within DNA strands. [] While its precise mechanism is not fully elucidated, DBD is thought to primarily target the N7 position of guanine, leading to DNA interstrand crosslinks. [] These crosslinks disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis in rapidly dividing cancer cells.
Q2: Are there specific cancer types where Dibromodulcitol demonstrates higher efficacy?
A2: Research suggests that DBD exhibits promising activity against various tumor types. Clinical studies have shown DBD's effectiveness in treating:
- Brain Tumors: DBD has demonstrated activity against medulloblastoma and ependymoma, particularly in recurrent cases. []
- Squamous Cell Carcinomas: DBD has been studied in squamous cell cancers of the head and neck, lung, and cervix. [, , ]
- Breast Cancer: DBD has been used in combination regimens for metastatic breast cancer. [, , , ]
- Hemangiopericytoma: While rare, DBD has shown remarkable activity in a case report of metastatic hemangiopericytoma. []
Q3: What is the chemical structure of Dibromodulcitol?
A3: Dibromodulcitol is a hexitol derivative with two bromine atoms attached to the terminal carbon atoms. Its IUPAC name is 1,6-dibromo-1,6-dideoxy-D-galactitol.
Q4: What is the molecular formula and weight of Dibromodulcitol?
A4: The molecular formula of DBD is C6H12Br2O4, and its molecular weight is 308.0 g/mol.
Q5: How is Dibromodulcitol administered, and what are its pharmacokinetic properties?
A5: Dibromodulcitol is typically administered orally. [, , , , , ] It exhibits variable absorption, and peak plasma concentrations are typically reached within 1-4 hours after administration. [, ] DBD is metabolized in the liver, and its metabolites, including dianhydrodulcitol and bromoanhydrodulcitol, have also been detected in plasma and cerebrospinal fluid. [] The elimination half-life of DBD is relatively short, ranging from approximately 2 to 5 hours. [, ]
Q6: Does Dibromodulcitol cross the blood-brain barrier?
A6: Yes, DBD and its metabolites are detectable in the cerebrospinal fluid, indicating that it can cross the blood-brain barrier. [] This property makes it a potential therapeutic option for treating brain tumors. []
Q7: What are the common mechanisms of resistance to Dibromodulcitol?
A7: Resistance to DBD can develop through various mechanisms, including:
Q8: What are the major side effects associated with Dibromodulcitol therapy?
A8: Myelosuppression, characterized by decreased blood cell counts (leukopenia, thrombocytopenia), is the dose-limiting toxicity of DBD. [, , ] Other common side effects include gastrointestinal disturbances (nausea, vomiting), fatigue, and hair loss (alopecia). [, , , , , ]
Q9: Are there long-term risks associated with Dibromodulcitol treatment?
A9: DBD has been associated with an increased risk of secondary malignancies, particularly myelodysplastic syndrome (MDS) and acute nonlymphocytic leukemia (ANLL). [] The risk appears to be dose-dependent and may be higher in patients who have received prior radiation or alkylating agent therapy. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



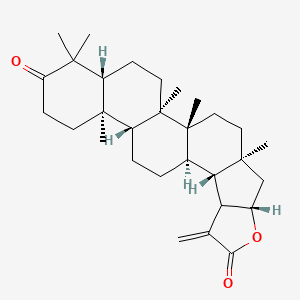
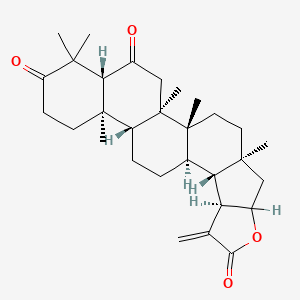




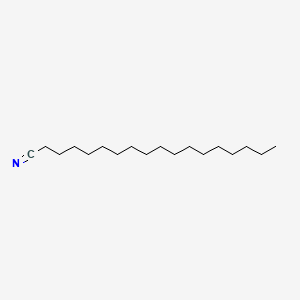




![(2R)-2-amino-5-[[hydroxy(sulfamoyloxy)phosphoryl]amino]pentanoic acid](/img/structure/B1677107.png)
